Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione
- Research Context: Tert-butyl 1-hydrazinecarboxylate is utilized in a two-step synthesis process to yield hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles, offering a new pathway in heterocyclic chemistry (Obreza & Urleb, 2003).
Divergent Synthesis of Heterocyclic Compounds
- Research Context: The compound plays a critical role in divergent and solvent-dependent reactions, leading to the synthesis of various heterocyclic compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This demonstrates its versatility in synthetic organic chemistry (Rossi et al., 2007).
Crystal Structure Analysis
- Research Context: In the field of crystallography, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, has been synthesized and characterized. This has implications for understanding molecular conformations and interactions (Naveen et al., 2007).
Enantioselective Synthesis in Organic Chemistry
- Research Context: The compound is used in an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, illustrating its importance in the creation of chiral molecules, a critical aspect of pharmaceutical chemistry (Chung et al., 2005).
Aminocarbonylation Reactions
- Research Context: It is used in the aminocarbonylation of iodalkenes and iodoarenes, showcasing its role in facilitating complex organic reactions that are significant in medicinal and synthetic chemistry (Gergely & Kollár, 2017).
Metal-Free Chemical Processes
- Research Context: Demonstrates its application in metal- and base-free conditions for the preparation of quinoxaline-3-carbonyl compounds, highlighting its utility in eco-friendly and sustainable chemistry approaches (Xie et al., 2019).
Catalysis and Coupling Reactions
- Research Context: Its derivatives are used in palladium-catalyzed coupling reactions, an important process in the synthesis of complex organic molecules, relevant in drug discovery and material science (Wustrow & Wise, 1991).
Synthesis of Novel Macrocyclic Inhibitors
- Research Context: The compound has been instrumental in synthesizing novel macrocyclic inhibitors, demonstrating its potential in the development of new therapeutic agents (Sasaki et al., 2020).
Safety and Hazards
The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHEXPZANOFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404986 | |
Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411238-88-5 | |
Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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